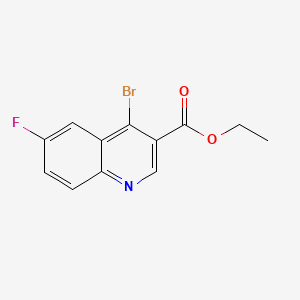

4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRNAUFYDOWTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677909 | |

| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-48-5 | |

| Record name | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its structural features, propose a robust synthetic pathway, and explore its potential for chemical diversification through key reactions. This document is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this compound as a scaffold for novel therapeutic agents.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinolone motif is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] Since the discovery of the antibacterial activity of nalidixic acid, a 4-quinolone-3-carboxylic acid derivative, in 1962, this class of compounds has been extensively developed, leading to the highly successful fluoroquinolone antibiotics.[2][3] These agents primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[4]

Beyond their antibacterial prowess, quinolone derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-HIV, and cannabinoid receptor modulating effects.[1] The versatility of the quinolone scaffold, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of combinatorial libraries aimed at discovering novel bioactive molecules.[2]

This compound is a particularly valuable derivative. Its key structural features—the bromine atom at the C4 position, the fluorine atom at the C6 position, and the ethyl ester at the C3 position—offer distinct handles for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its structure and available data from suppliers and databases.[5]

| Property | Value / Information | Source |

| Molecular Formula | C₁₂H₉BrFNO₂ | |

| Molecular Weight | 298.11 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | CCOC(=O)C1=C(Br)C2=C(N=C1)C=C(F)C=C2 | [5] |

| InChI | 1S/C12H9BrFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Predicted XlogP | 3.2 | [5] |

| Hydrogen Bond Acceptors | 3 | Inferred |

| Hydrogen Bond Donors | 0 | Inferred |

Note: Some properties are predicted and await experimental verification.

The predicted lipophilicity (XlogP of 3.2) suggests moderate solubility in organic solvents and limited solubility in aqueous media, a common characteristic for such scaffolds. The fluorine atom at the C6 position is known to enhance the potency and metabolic stability of many fluoroquinolone antibiotics.[2]

Synthesis of the Quinoline Scaffold: A Proposed Protocol

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[6][7] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[6] For the synthesis of the target compound, a plausible precursor to the final brominated product would be ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. The subsequent bromination at the 4-position is a critical step.

Below is a proposed, detailed experimental protocol for the synthesis of this compound. This protocol is based on established Gould-Jacobs reaction conditions and subsequent halogenation steps for analogous quinoline systems.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound via the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. The reaction progress can be monitored by TLC.

-

Cyclization: Once the condensation is complete, add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization product will precipitate upon cooling.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane or petroleum ether to facilitate the precipitation of the product. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Protocol: Bromination of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate

-

Reaction Setup: In a fume hood, charge a round-bottom flask with ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0-3.0 eq) as both the reagent and solvent.

-

Reaction: Heat the mixture to 100-110 °C and stir for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Derivatization Potential

The strategic placement of the bromo, fluoro, and ethyl ester groups makes this molecule a highly versatile scaffold for generating a library of novel compounds.

Diagram of Key Derivatization Pathways

Caption: Key reaction pathways for the derivatization of the target scaffold.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[8][9] This is a powerful strategy for exploring the SAR at this position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[10][11]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Modification of the C3-Ester Group

The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides or other ester derivatives. The carboxylic acid itself is a key functional group in many quinolone antibiotics, contributing to their binding to DNA gyrase.[12]

Experimental Protocol: Ester Hydrolysis and Amide Formation

-

Ester Hydrolysis: Dissolve the this compound in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry.

-

Amide Coupling: To a solution of the resulting carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt, a base (e.g., DIPEA), and the desired amine (1.1 eq). Stir at room temperature until the reaction is complete. Perform an aqueous work-up and purify the amide product by column chromatography or recrystallization.[3]

Applications in Drug Discovery and Future Directions

This compound is a high-potential starting material for the synthesis of novel therapeutic agents. The known biological activities of the fluoroquinolone class suggest several promising avenues for research:

-

Antibacterial Agents: By modifying the C4 and C3 positions, it may be possible to develop novel antibacterial agents with improved activity against resistant strains or a broader spectrum of activity.[12]

-

Anticancer Agents: The quinoline scaffold has been explored for its anticancer properties.[4] Derivatization of the title compound could lead to the discovery of novel cytotoxic agents.

-

Antiviral and Antiparasitic Agents: The versatility of the scaffold allows for its use in the synthesis of compounds targeting viral enzymes or parasitic life cycles.[1][13]

The key to unlocking the potential of this scaffold lies in the systematic generation of compound libraries through the synthetic routes outlined above, followed by high-throughput screening against a range of biological targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as an eye irritant (H319). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its multiple points for chemical modification, combined with the proven therapeutic relevance of the quinolone core, make it an invaluable tool for researchers. The synthetic and derivatization protocols provided in this guide offer a robust starting point for the exploration of new chemical space and the discovery of novel bioactive compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

-

PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Retrieved from [Link]

-

MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

-

Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

physicochemical characteristics of 4-bromo-6-fluoroquinoline-3-carboxylate

An In-depth Technical Guide to the Physicochemical Characteristics of 4-bromo-6-fluoroquinoline-3-carboxylate

Foreword: Navigating the Known and the Predicted

In the landscape of drug discovery and materials science, specific small molecules often emerge as key intermediates with significant potential. 4-bromo-6-fluoroquinoline-3-carboxylate is one such molecule, situated at the intersection of halogenated heterocycles and pharmacologically relevant quinoline scaffolds. While comprehensive physicochemical data for this specific carboxylic acid is not extensively cataloged in public-access databases, a wealth of information can be derived from its common precursor, Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate, and from the well-established principles of physical organic chemistry.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and characterizing this molecule. We will proceed by combining established data on its ethyl ester precursor with predictive insights and detailed, field-proven experimental protocols. This approach not only outlines the expected properties of the target compound but also equips the researcher with the methodologies required to validate these characteristics in their own laboratories. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable data.

Molecular Structure and Its Implications

The functionality of 4-bromo-6-fluoroquinoline-3-carboxylate is dictated by its distinct structural features: a quinoline core, halogen substituents (bromo and fluoro), and a carboxylic acid group. Each of these components imparts specific electronic and steric properties that influence the molecule's overall behavior.

-

Quinoline Core : The fused aromatic ring system is largely planar and hydrophobic. The nitrogen atom at position 1 acts as a hydrogen bond acceptor and a weak base, significantly influencing the molecule's pKa.[1]

-

Carboxylate Group (C3) : This is the primary functional group for derivatization and salt formation. Its acidic nature governs the molecule's solubility in aqueous media at different pH values.

-

Bromo Group (C4) : The bromine atom is a key handle for synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions.[2] Its electron-withdrawing nature also influences the acidity of the quinoline ring system.

-

Fluoro Group (C6) : Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions.[3][4]

Below is a diagram illustrating the relationship between the commonly available ethyl ester and the target carboxylic acid.

Caption: Synthetic relationship between the ester precursor and the target carboxylic acid.

Predicted and Known Physicochemical Properties

Quantitative data provides the foundation for designing experiments, formulating products, and predicting in vivo behavior. The following table summarizes known data for related compounds and provides expert predictions for the target molecule.

| Property | Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate | 4-bromo-6-fluoroquinoline | 4-bromo-6-fluoroquinoline-3-carboxylate (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₂H₉BrFNO₂ | C₉H₅BrFN[5][6] | C₁₀H₅BrFNO₂ | Based on structure. |

| Molecular Weight | 298.11 g/mol | 226.05 g/mol [5][6] | 270.06 g/mol | Calculated from the molecular formula. |

| Physical State | Solid | Off-white solid powder[7] | Crystalline solid | Carboxylic acids of this size are typically solids at room temperature. |

| Melting Point (°C) | Not specified | 77 - 78 °C[7] | > 150 °C (with potential decomposition) | The introduction of a carboxylic acid allows for strong intermolecular hydrogen bonding, significantly raising the melting point compared to the non-carboxylated analog. |

| Aqueous Solubility | Insoluble (predicted) | Not specified | pH-dependent; low in acidic pH, higher in neutral to basic pH | The carboxylate group will be deprotonated at higher pH, forming a more soluble carboxylate salt. |

| pKa | Not applicable | Not applicable | 3.5 - 4.5 | The electron-withdrawing effects of the quinoline ring and halogens will increase the acidity (lower the pKa) compared to a simple benzoic acid (~4.2). |

| LogP (predicted) | ~3.2[8] | ~3.0[9] | ~2.5 | Replacing the ethyl group with a hydrogen and introducing an ionizable center decreases lipophilicity. |

Experimental Protocols for Physicochemical Characterization

To validate the predicted values and fully characterize the molecule, a series of standardized experiments are required. The following sections detail the methodologies for determining key parameters.

Determination of Melting Point

Causality: The melting point is a critical indicator of purity and reflects the strength of intermolecular forces. A sharp melting range typically indicates a high degree of purity.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid preliminary heating (~10-20 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C/min) through the expected range to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

Aqueous Solubility Determination (pH-Dependent)

Causality: Solubility is a cornerstone of drug development, influencing everything from dissolution rate to bioavailability. For an ionizable compound like a carboxylic acid, solubility is intrinsically linked to pH.

Workflow Diagram:

Caption: Workflow for pH-dependent aqueous solubility determination.

Methodology (Shake-Flask Method):

-

Preparation: Prepare a series of aqueous buffers at physiologically and chemically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).

-

Incubation: Add an excess amount of solid 4-bromo-6-fluoroquinoline-3-carboxylate to a vial containing a known volume of each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Separation: After equilibration, allow the samples to stand. Remove an aliquot of the supernatant and clarify it by filtration (using a filter compatible with the sample, e.g., 0.22 µm PVDF) or centrifugation to remove all solid particles.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the clarified supernatant with the same solvent.

-

Analyze the diluted sample and standards using a validated HPLC-UV method.[10][11]

-

Calculate the concentration in the supernatant using the calibration curve. This concentration represents the equilibrium solubility at that specific pH.

-

pKa Determination

Causality: The pKa value defines the pH at which the acidic (neutral) and conjugate base (anionic) forms of the molecule are present in equal concentrations. It is a critical parameter for predicting solubility, absorption, and receptor binding.

Methodology (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Use a calibrated pH electrode and an auto-buret. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

-

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and fluoro substituents. A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (>10 ppm), which will disappear upon D₂O exchange.

-

¹³C NMR: Will display signals for all 10 carbon atoms. The carboxyl carbon will appear at a characteristic downfield position (~165-175 ppm). Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable for carbons near the fluorine atom.[3]

-

¹⁹F NMR: Will show a singlet (if no other fluorine atoms are present), providing a clean method for assessing purity and identity.[3]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this molecule.

-

Negative Ion Mode (ESI-): Will show a strong signal for the deprotonated molecule [M-H]⁻ at m/z corresponding to C₁₀H₄BrFNO₂⁻.

-

Positive Ion Mode (ESI+): May show the protonated molecule [M+H]⁺, though typically weaker for carboxylic acids.

-

High-Resolution MS (HRMS): Essential for confirming the elemental composition by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by ~2 Da.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1730 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

-

C-F and C-Br Stretches: These will appear in the fingerprint region (typically < 1400 cm⁻¹).

Conclusion and Future Directions

4-bromo-6-fluoroquinoline-3-carboxylate stands as a valuable and versatile building block. While direct experimental data is sparse, its physicochemical properties can be reliably predicted based on its structure and the behavior of closely related analogs. The true value of this guide lies in the detailed, validated protocols provided, which empower researchers to generate high-quality, in-house data.

The characterization workflow outlined here—from basic property measurement to advanced spectroscopic confirmation—provides a comprehensive framework for establishing a complete physicochemical profile. This foundational knowledge is indispensable for any subsequent research, whether it involves leveraging the compound in complex synthetic routes for novel anticancer agents,[2] developing new antibacterial drugs,[4] or exploring its potential in materials science.

References

-

Wunberg, T., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. Retrieved from [Link]

-

Getachew, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]

-

PubChemLite. 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Fisyuk, A. S., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved from [Link]

-

Piejko, M., & Staroń, R. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]

-

Piejko, M., & Staroń, R. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. NIH. Retrieved from [Link]

-

Getachew, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Retrieved from [Link]

-

PubChemLite. 4-bromo-6-fluoroquinoline. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]

- 6. 4-Bromo-6-fluoroquinoline AldrichCPR 661463-17-8 [sigmaaldrich.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. PubChemLite - this compound (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - 4-bromo-6-fluoroquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes with detailed protocols, and its significance as a versatile intermediate in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₁₂H₉BrFNO₂ and a molecular weight of 298.11 g/mol .[1][2] The molecule features a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

The structure is characterized by key substitutions that impart specific reactivity and potential biological activity:

-

A bromine atom at the 4-position : This halogen provides a reactive handle for various cross-coupling reactions, allowing for further molecular diversification.

-

A fluorine atom at the 6-position : The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3]

-

An ethyl carboxylate group at the 3-position : This ester group can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many biologically active compounds, particularly in the quinolone class of antibiotics.

A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉BrFNO₂ | [1][2] |

| Molecular Weight | 298.11 g/mol | [1][2] |

| InChI Key | LTRNAUFYDOWTMH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)C1=C(Br)C2=CC(=C(F)C=C2)N=C1 | [4] |

| Appearance | Solid (predicted) | [2] |

Synthetic Pathways: The Gould-Jacobs Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, its structure strongly suggests a synthesis based on the well-established Gould-Jacobs reaction .[1][5] This powerful method for constructing the quinoline ring system involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by a thermal cyclization.

The proposed synthetic workflow is outlined below:

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-established procedure for similar quinoline syntheses and is expected to be effective for the target molecule.

Step 1: Condensation of 4-Bromo-2-fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

To a round-bottom flask, add equimolar amounts of 4-bromo-2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

-

Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Upon completion, the reaction mixture is cooled, and the intermediate, diethyl 2-((4-bromo-2-fluorophenyl)amino)methylenemalonate, can be used directly in the next step or purified by recrystallization from ethanol.

Causality: The initial step is a nucleophilic substitution where the amino group of the aniline attacks the electron-deficient enol ether of DEEM, leading to the elimination of ethanol and the formation of a stable enamine intermediate.

Step 2: Thermal Cyclization

-

The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a reflux condenser.

-

The mixture is heated to approximately 240-260 °C. The high temperature facilitates the intramolecular cyclization.[6] The reaction progress is monitored by TLC.

-

After completion (typically 30-60 minutes), the reaction mixture is cooled, and the product, ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate, precipitates. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Causality: The high temperature provides the necessary activation energy for the 6-pi electrocyclization to occur, forming the quinoline ring system. This is followed by tautomerization to the more stable 4-quinolone form.

Step 3: Bromination of the 4-hydroxyquinoline

-

The ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). A similar chlorination can be achieved with thionyl chloride.[7]

-

The reaction is typically performed in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile and heated to reflux.

-

After the reaction is complete, the mixture is carefully poured onto ice water to quench the excess brominating agent.

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Causality: The 4-hydroxy group of the quinolone is converted into a good leaving group by the phosphorus halide, which is then displaced by a bromide ion to yield the final product.

Structural Characterization (Predicted)

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, a quartet and a triplet for the ethyl ester group, and a characteristic downfield singlet for the proton at the 2-position of the quinoline ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring (with characteristic C-F couplings), and the carbons of the ethyl group.

-

¹⁹F NMR: A singlet is expected for the fluorine atom at the 6-position.

3.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

-

C=O stretching of the ester group, typically around 1720-1740 cm⁻¹.

-

C-O stretching of the ester, usually in the 1250-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ range.

-

C-F stretching , which would appear in the fingerprint region.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of approximately equal intensity due to the presence of the bromine atom. Predicted m/z values for common adducts include [M+H]⁺ at 297.98735 and [M+Na]⁺ at 319.96929.[4]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a "privileged structure" in medicinal chemistry, found in a wide range of biologically active compounds.[3]

4.1. Precursor for Fluoroquinolone Antibiotics

The 4-quinolone-3-carboxylic acid motif is the core structure of the fluoroquinolone class of antibiotics.[8] These drugs exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] The title compound can be readily converted to the corresponding carboxylic acid, which can then be further modified, particularly at the 7-position, to generate novel fluoroquinolone analogues with potentially improved activity against resistant bacterial strains.

4.2. Intermediate for Anticancer Agents

Quinolone derivatives have also shown promise as anticancer agents.[10][11] The planar quinoline ring system can intercalate into DNA, and various derivatives have been shown to inhibit topoisomerases, which are also crucial for cancer cell proliferation. The bromo and fluoro substituents on the title compound offer opportunities for synthetic diversification to explore structure-activity relationships in the development of new anticancer drugs.

4.3. Scaffold for Other Therapeutic Targets

The versatility of the quinoline scaffold extends beyond antibacterial and anticancer applications. Derivatives have been investigated for a range of other biological activities, including antiviral, antifungal, and anti-inflammatory properties.[11] The reactive bromine at the 4-position of the title compound allows for the introduction of various substituents through cross-coupling reactions, enabling the generation of libraries of novel compounds for screening against a wide array of biological targets.

The synthetic pathway for diversification is depicted below:

Caption: Diversification of the target compound via cross-coupling reactions.

Safety and Handling

This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction. The presence of versatile functional groups, including a reactive bromine atom, a fluorine atom for modulating physicochemical properties, and an ester group that can be converted to a carboxylic acid, makes it an ideal starting material for the development of novel quinoline-based therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

PubChem. (n.d.). Ethyl 4-bromo-6-fluoroquinoline-3-carboxylate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

-

Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

- Google Patents. (n.d.). EP0155244A2 - 1-Ethyl-6-fluoro-7-(1H-pirrol-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: preparation and antimicrobial activities.

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

- Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658.

- Rádl, S., & Stach, O. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.

- Iaroshenko, V. O., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Patil, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 14(5), 796-827.

-

Eureka. (n.d.). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

- Google Patents. (n.d.). EP 3630724 B1 - Substituted indoline derivatives as dengue viral replication inhibitors.

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H9BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 4-bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester, a compound of interest in medicinal chemistry and materials science. As a quinoline derivative, its structural elucidation through spectroscopic methods is crucial for synthesis verification, purity assessment, and understanding its chemical behavior. This document synthesizes established spectroscopic principles to predict and interpret the spectral data for this specific molecule, offering a robust framework for researchers in the field.

The quinoline scaffold is a privileged structure in drug discovery, and the strategic placement of bromo, fluoro, and ethyl carboxylate moieties significantly influences the molecule's electronic and steric properties.[1] Understanding the spectral signatures of these features is paramount for any research and development endeavor involving this compound.

Molecular Structure and Spectroscopic Overview

The logical workflow for the complete spectral characterization of a novel or synthesized compound like this compound is outlined below. This process ensures a comprehensive and validated structural assignment.

Caption: Logical relationships between the molecular structure and its expected spectroscopic signatures.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. By combining the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and predicted spectral data to aid researchers in the synthesis, purification, and analysis of this and related quinoline derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. Available at: [Link]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 - PubChem. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-bromo-6-fluoroquinoline-3-carboxylate

Introduction: The Significance of 4-bromo-6-fluoroquinoline-3-carboxylate in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 4-bromo-6-fluoroquinoline-3-carboxylate, is a prime example of a highly functionalized quinoline derivative with significant potential in drug discovery programs.[3][4] The presence of a bromine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylate group at the 3-position provides multiple points for further chemical modification, making it a valuable intermediate in the synthesis of novel bioactive compounds.[4]

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 4-bromo-6-fluoroquinoline-3-carboxylate. As a Senior Application Scientist, the aim is not merely to present data but to provide a framework for understanding how these analytical techniques can be used to unambiguously determine the structure and purity of this important molecule. We will delve into the causal relationships between the molecular structure and the resulting spectral data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Key Features for Spectroscopic Analysis

A thorough understanding of the molecular structure is paramount for the accurate interpretation of its spectroscopic data. The key features of 4-bromo-6-fluoroquinoline-3-carboxylate that will influence its NMR and mass spectra are:

-

The Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

-

Substituent Positions: The specific locations of the bromine, fluorine, and carboxylate groups dictate the electronic environment of the ring protons and carbons.

-

Electronegative Halogens: The bromine and fluorine atoms will exert significant inductive and mesomeric effects, influencing the chemical shifts of nearby nuclei.

-

The Carboxylate Group: This electron-withdrawing group will also impact the electronic distribution within the molecule.

Below is a diagram illustrating the structure and numbering of 4-bromo-6-fluoroquinoline-3-carboxylate.

Caption: Structure of 4-bromo-6-fluoroquinoline-3-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-6-fluoroquinoline-3-carboxylate, both ¹H and ¹³C NMR will provide crucial structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Expected Chemical Shifts and Coupling Patterns:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2 | 9.0 - 9.5 | s | - | This proton is adjacent to the nitrogen atom and the carboxylate group, leading to significant deshielding. The absence of a proton at the 3-position results in a singlet. |

| H-5 | 8.0 - 8.5 | d | J(H5-H7) ≈ 2-3 Hz (meta) | The fluorine at the 6-position will deshield this proton. It will exhibit meta-coupling to H-7. |

| H-7 | 7.5 - 8.0 | dd | J(H7-H8) ≈ 8-9 Hz (ortho), J(H7-H5) ≈ 2-3 Hz (meta) | This proton is ortho to H-8 and meta to H-5, resulting in a doublet of doublets. |

| H-8 | 7.8 - 8.3 | d | J(H8-H7) ≈ 8-9 Hz (ortho) | This proton is ortho to H-7, leading to a doublet. |

| -COOH | > 12 | br s | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the acidic proton of the carboxylate group. In solvents like CDCl₃, this proton may exchange too rapidly to be observed. It is also important to be aware that the chemical shifts of quinoline derivatives can be concentration-dependent due to π-π stacking interactions between the aromatic rings.[5][6] Therefore, running spectra at a defined concentration is recommended for reproducibility.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[7]

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C-2 | 150 - 155 | Attached to nitrogen and adjacent to the carboxylate group, this carbon is deshielded. |

| C-3 | 120 - 125 | This carbon is substituted with the carboxylate group. |

| C-4 | 115 - 120 | The bromine atom will cause a downfield shift compared to an unsubstituted quinoline. |

| C-4a | 145 - 150 | A quaternary carbon at the ring junction. |

| C-5 | 125 - 130 | Influenced by the fluorine at the 6-position. |

| C-6 | 155 - 165 (d, ¹J(C-F) ≈ 250 Hz) | Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F. |

| C-7 | 115 - 125 (d, ²J(C-F) ≈ 20-25 Hz) | This carbon will show a smaller doublet due to two-bond coupling to fluorine. |

| C-8 | 130 - 135 | A standard aromatic carbon chemical shift. |

| C-8a | 140 - 145 | A quaternary carbon at the ring junction. |

Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of non-equivalent protons and carbons in the molecule. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be employed to correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Experimental Workflow for Mass Spectrometry Analysis:

Caption: A generalized workflow for mass spectrometry analysis.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for 4-bromo-6-fluoroquinoline-3-carboxylate is C₁₀H₅BrFNO₂. The monoisotopic mass is approximately 284.95 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] This will result in two molecular ion peaks of almost equal intensity:

-

[M]⁺˙: at m/z corresponding to the molecule with ⁷⁹Br.

-

[M+2]⁺˙: at m/z corresponding to the molecule with ⁸¹Br.

This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Fragmentation Pathway

Electron ionization (EI) is a "hard" ionization technique that can induce significant fragmentation, providing valuable structural information.[10] For 4-bromo-6-fluoroquinoline-3-carboxylate, several fragmentation pathways are plausible:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or CO₂ (44 Da).

-

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da).

-

Loss of HCN: A characteristic fragmentation of quinoline and other nitrogen-containing heterocycles is the elimination of a neutral molecule of hydrogen cyanide (27 Da).

The following diagram illustrates a potential fragmentation pathway:

Caption: A simplified predicted fragmentation pathway for 4-bromo-6-fluoroquinoline-3-carboxylate.

Quantitative Data Summary:

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺˙ | 284.95 / 286.95 | Molecular Ion |

| [M-COOH]⁺ | 240.96 / 242.96 | Loss of the carboxyl group |

| [M-Br]⁺ | 206.00 | Loss of a bromine radical |

| [M-COOH-HCN]⁺ | 213.95 / 215.95 | Subsequent loss of HCN from the [M-COOH]⁺ fragment |

Conclusion: A Synergistic Approach to Structural Elucidation

The structural characterization of 4-bromo-6-fluoroquinoline-3-carboxylate is a clear demonstration of the synergistic power of NMR and mass spectrometry. While NMR provides an intricate map of the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry confirms the molecular weight, elemental composition, and offers clues to the molecule's stability and fragmentation behavior. The principles and predictive data outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and other similarly substituted quinoline derivatives. By understanding the "why" behind the spectral data, we can approach structural elucidation with greater confidence and precision, accelerating the pace of innovation in medicinal chemistry.

References

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.

- PubMed. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- Chemistry LibreTexts. (2014). Mass Spectrometry.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra.

- Benchchem. (n.d.). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of Quinoline-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] Among its diverse derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents.[1][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of quinoline-3-carboxylate derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies for Quinoline-3-Carboxylate Scaffolds

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to this bicyclic system. Classical methods such as the Combes, Conrad-Limpach, and Friedländer syntheses offer robust and adaptable approaches to constructing the quinoline nucleus.[6] Modern synthetic methodologies have further expanded the toolkit for accessing substituted quinolines with high efficiency and functional group tolerance.[7]

A common and effective strategy for the synthesis of quinoline-3-carboxylate derivatives involves a two-step reaction sequence.[1][8] This typically begins with the condensation of an aniline with a β-ketoester, followed by a cyclization reaction to form the quinoline ring. The carboxylate functionality at the 3-position can be introduced through the appropriate choice of the β-ketoester starting material. Further modifications and diversifications of the quinoline-3-carboxylate scaffold can be achieved through various chemical transformations, including amidation of the carboxylic acid, substitution at different positions of the quinoline ring, and the introduction of various side chains.[9][10]

A Spectrum of Biological Activities

Quinoline-3-carboxylate derivatives have been extensively investigated for a wide array of pharmacological activities, demonstrating their potential as lead compounds for various therapeutic areas.[11][12][13]

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of quinoline-3-carboxylates against a range of cancer cell lines.[1][4][5][8][14][15][16]

Mechanism of Action: The anticancer effects of these derivatives are often mediated through the induction of apoptosis, the programmed cell death pathway.[1][5][8] Studies have shown that certain quinoline-3-carboxylates can up-regulate intrinsic apoptosis pathways, leading to the selective elimination of cancer cells.[1][8] Another key mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for cancer cell proliferation.[17][18]

Structure-Activity Relationship (SAR): The substitution pattern on the quinoline ring plays a crucial role in determining the anticancer potency. For instance, the presence of bulky hydrophobic substituents at the C2 position and a carboxylic acid or its salt at the C4 position are often critical for DHODH inhibition.[18] Modifications to the benzo portion of the quinoline ring also significantly influence the activity.[18] Hydrolysis of an ester group at the 3-position to the corresponding carboxylic acid has been shown to enhance selectivity for cancer cells.[14][15]

Quantitative Data Summary: Anticancer Activity of Quinoline-3-Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4m | MCF-7 | 0.33 | [1][8] |

| 4n | MCF-7 | 0.33 | [1][8] |

| 4k | K562 | 0.28 | [1][8] |

| 4m | K562 | 0.28 | [1][8] |

| 2f | MCF-7 & K562 | More selective and potent than ester parent | [14] |

| 2l | MCF-7 & K562 | More selective and potent than ester parent | [14] |

| 11 | MCF-7 | 29.8 | [16] |

| 12 | MCF-7 | 39.0 | [16] |

| 13 | MCF-7 | 40.0 | [16] |

| 14 | MCF-7 | 40.4 | [16] |

Antiviral Activity

The emergence of new and re-emerging viral infections necessitates the development of novel antiviral agents. Quinoline-3-carboxylate derivatives have shown promise in this area, particularly against SARS-CoV-2.[19][20][21][22]

Mechanism of Action: In the context of SARS-CoV-2, certain quinoline-3-carboxylates have been found to exhibit strong binding affinity to key viral enzymes.[19] In-silico studies suggest that these compounds can inhibit the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14), both of which are crucial for viral replication.[19] Another proposed antiviral mechanism for some quinoline derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), which is also essential for viral replication.[23]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

-

Cell Seeding: Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Virus Infection: Aspirate the cell culture medium and infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Compound Treatment: After incubation, remove the virus inoculum and add an overlay medium containing different concentrations of the test quinoline-3-carboxylate derivative.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) is then determined.[19][20]

Experimental Workflow for Antiviral Screening

Caption: Workflow for antiviral screening of quinoline-3-carboxylate derivatives.

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Quinoline-3-carboxylate derivatives have demonstrated potential in this area.[2][24][25][26][27]

Mechanism of Action: The antibacterial mechanism of quinolone antibiotics, a closely related class of compounds, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[17][25] It is plausible that quinoline-3-carboxylate derivatives exert their antimicrobial effects through similar mechanisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the test quinoline-3-carboxylate derivative in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[24]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Quinoline-3-carboxylates have shown promising anti-inflammatory properties in various models.[28][29][30][31][32]

Mechanism of Action: The anti-inflammatory effects of these derivatives can be attributed to several mechanisms. Some compounds have been shown to down-regulate the function of T-cells, which play a central role in inflammatory responses.[29] Others may exert their effects through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).[32] The ability of some quinoline derivatives to chelate divalent metals may also contribute to their anti-inflammatory and other biological activities.[28][30]

Signaling Pathway: T-Cell Function Down-regulation

Caption: Proposed mechanism of T-cell function down-regulation by quinoline-3-carboxylate derivatives.

Conclusion and Future Perspectives

Quinoline-3-carboxylate derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory, underscores their potential in addressing significant unmet medical needs. The continued exploration of the structure-activity relationships of these compounds, coupled with modern drug design strategies, will undoubtedly lead to the discovery of novel and potent drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this important class of molecules.

References

- Mittal, R. K., et al. (2020).

-

Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

-

Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

- Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

- Al-Majdhoub, Z. O., et al. (2021).

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Tomar, R., et al. (2021). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. [Link]

- Mittal, R. K., & Purohit, P. (2020).

- Mittal, R. K., et al. (2020).

-

Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

- Sisenwine, S. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.

-

Kumar, S., et al. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. [Link]

-

Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. [Link]

-

Al-Majdhoub, Z. O., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

-

Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. [Link]

- Al-Ostath, A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink.

-

Tuscher, S., et al. (2021). Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen. [Link]

-

ResearchGate. (n.d.). Structure of quinoline-3-carboxylate (1a–o) derivatives. [Link]

- de Oliveira, R. S., et al. (2025).

-

Höglund, I. P. J., et al. (2011). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

Khan, I., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

-

Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

- Singh, R., et al. (2015).

-

Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

- Sharma, A., et al. (2023).

-

Singh, V., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

-

ResearchGate. (2025). Quinoline-3-carboxylates as potential antibacterial agents. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Bromo-6-Fluoroquinoline Scaffold: A Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of FDA-approved therapeutics.[1][2] The strategic incorporation of halogen atoms, specifically fluorine and bromine, dramatically enhances the drug-like properties of this core. The 4-bromo-6-fluoroquinoline scaffold emerges as a particularly valuable building block, synergizing the benefits of its components. The 6-fluoro group offers a powerful tool for modulating metabolic stability and binding affinity, while the 4-bromo position acts as a versatile synthetic handle for extensive chemical exploration via cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the scaffold's potential, focusing on its applications in oncology, infectious diseases, and beyond, supported by detailed synthetic strategies and mechanistic insights.

The Quinoline Scaffold and the Strategic Advantage of Halogenation